molecular formula C19H14ClFN2O2 B2920468 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-92-8

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2920468
CAS No.: 946254-92-8
M. Wt: 356.78
InChI Key: LXSUDZLGCGNWGD-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together under reflux conditions.

    Introduction of the chlorophenyl group: This step involves the use of a chlorophenylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-fluorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(3-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-14-4-1-3-13(11-14)12-23-10-2-5-17(19(23)25)18(24)22-16-8-6-15(21)7-9-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUDZLGCGNWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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